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Abstract
MTX115325 is a potent, selective, and orally bioavailable small molecule inhibitor of Ubiquitin-

Specific Protease 30 (USP30), a deubiquitinating enzyme localized to the outer mitochondrial

membrane. By inhibiting USP30, MTX115325 enhances the ubiquitination of mitochondrial

proteins, a key step in the PINK1/Parkin-mediated mitophagy pathway. This leads to the

selective clearance of damaged mitochondria, a process implicated in the pathogenesis of

neurodegenerative disorders, most notably Parkinson's disease. Preclinical studies have

demonstrated the neuroprotective effects of MTX115325 in cellular and animal models of

Parkinson's disease, suggesting its potential as a disease-modifying therapy. This technical

guide provides a comprehensive overview of the mechanism of action, preclinical data, and

experimental protocols related to MTX115325.

Introduction
Mitochondrial dysfunction is a central hallmark of several neurodegenerative diseases,

including Parkinson's disease (PD).[1] The accumulation of damaged mitochondria can lead to

increased oxidative stress, impaired energy metabolism, and ultimately, neuronal cell death.[1]

Mitophagy, a selective form of autophagy, is a critical cellular process for the removal of

dysfunctional mitochondria, thereby maintaining mitochondrial homeostasis.[1] The

PINK1/Parkin pathway is a key regulator of mitophagy, where the E3 ubiquitin ligase Parkin
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ubiquitinates outer mitochondrial membrane proteins to tag damaged mitochondria for

degradation.[2]

Ubiquitin-Specific Protease 30 (USP30) is a deubiquitinating enzyme that counteracts the

action of Parkin by removing ubiquitin chains from mitochondrial proteins, thereby inhibiting

mitophagy.[2] MTX115325 is a novel, potent, and selective inhibitor of USP30.[3] By blocking

USP30 activity, MTX115325 promotes the ubiquitination of mitochondrial proteins, enhances

mitophagy, and has shown significant neuroprotective effects in preclinical models of

Parkinson's disease.[3] A Phase 1 clinical trial for MTX115325 (also known as MTX325) in

healthy volunteers and Parkinson's patients was planned to start in early 2024.[4][5]

Mechanism of Action: Modulation of the
PINK1/Parkin Mitophagy Pathway
MTX115325 exerts its therapeutic effect by directly inhibiting the enzymatic activity of USP30.

This inhibition leads to a cascade of events within the PINK1/Parkin-mediated mitophagy

pathway, ultimately resulting in the clearance of damaged mitochondria.
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Caption: MTX115325 inhibits USP30, promoting mitophagy.

Preclinical Data
The therapeutic potential of MTX115325 has been evaluated in a series of in vitro and in vivo

preclinical studies. The quantitative data from these studies are summarized below.

In Vitro Efficacy
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Parameter Assay Value Reference

IC₅₀

Biochemical

fluorescence

polarization assay

12 nM [6]

IC₅₀
Cellular ubiquitin-like

probe assay
25 nM [3]

EC₅₀ (TOM20

ubiquitination)

HeLa cells

overexpressing Parkin
32 nM [3][6]

EC₁.₅ₓ (TOM20

ubiquitination)

HeLa cells

overexpressing Parkin
10 nM [3]

In Vivo Pharmacokinetics and Efficacy in a Parkinson's
Disease Mouse Model
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Parameter Animal Model Dosing Result Reference

Oral

Bioavailability
Mouse

10 mg/kg (single

dose)
98% [6]

CNS Penetration

(Kpu,u)
Mouse

10 mg/kg (single

dose)
~0.4 [6]

Dopaminergic

Neuron

Protection

AAV-A53T-SNCA

Mouse Model

15 mg/kg & 50

mg/kg (i.g., twice

daily for 10

weeks)

Reduced loss of

dopaminergic

neurons in the

substantia nigra.

[6]

Striatal

Dopamine Levels

AAV-A53T-SNCA

Mouse Model

15 mg/kg & 50

mg/kg (i.g., twice

daily for 10

weeks)

Preserved

dopamine levels

in the striatum.

[6]

α-Synuclein

Pathology

AAV-A53T-SNCA

Mouse Model

15 mg/kg & 50

mg/kg (i.g., twice

daily for 10

weeks)

Reduced levels

of

phosphorylated

S129-α-

synuclein.

[6]

Neuroinflammati

on

AAV-A53T-SNCA

Mouse Model

15 mg/kg & 50

mg/kg (i.g., twice

daily for 10

weeks)

Decreased total

area of GFAP

staining,

indicating lower

astrocyte

activation.

[6]

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays
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Caption: Workflow for the USP30 biochemical inhibition assay.

Protocol:

Reagents: Recombinant human USP30 enzyme, ubiquitin-rhodamine 110 substrate, and an

appropriate assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

Procedure: a. A dilution series of MTX115325 is prepared in DMSO. b. The recombinant

USP30 enzyme is incubated with the various concentrations of MTX115325 or DMSO

(vehicle control) in the assay buffer in a microplate. c. The reaction is initiated by the addition

of the ubiquitin-rhodamine 110 substrate. d. The plate is incubated at a controlled

temperature (e.g., 30°C) for a specified time. e. The fluorescence intensity is measured using

a plate reader.

Data Analysis: The fluorescence signal is proportional to the amount of cleaved substrate.

The percentage of inhibition is calculated for each concentration of MTX115325 relative to

the DMSO control. The IC₅₀ value is determined by fitting the data to a four-parameter

logistic equation.

Protocol:

Cell Culture: HeLa cells overexpressing YFP-Parkin are cultured in standard conditions (e.g.,

DMEM with 10% FBS).[7]

Treatment: Cells are treated with mitochondrial toxins (e.g., 1 µM Antimycin A and 1 µM

Oligomycin A) to induce mitochondrial stress and Parkin translocation.[7] Concurrently, cells

are treated with a dilution series of MTX115325 or DMSO for 90 minutes.[7]

Lysis: After treatment, cells are washed with DPBS and lysed in NP40 lysis buffer on ice.[7]
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Western Blotting: a. Protein concentration is determined, and equal amounts of protein are

separated by SDS-PAGE. b. Proteins are transferred to a nitrocellulose membrane. c. The

membrane is probed with a primary antibody against TOM20, followed by a secondary

antibody.[7] d. The ubiquitinated form of TOM20 (TOM20-Ub) appears as a higher molecular

weight band.[7]

Data Analysis: The intensity of the TOM20-Ub band is quantified and normalized to a loading

control. The EC₅₀ value is calculated by plotting the normalized TOM20-Ub levels against the

concentration of MTX115325.

In Vivo Parkinson's Disease Model
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Caption: Workflow for the AAV-A53T-SNCA mouse model.

Protocol:
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Animals: C57BL/6 mice are typically used.[1]

Viral Vector: An adeno-associated virus (AAV) serotype 1/2 expressing human A53T mutant

α-synuclein is used.[8]

Stereotaxic Surgery: a. Mice are anesthetized and placed in a stereotaxic frame. b. A small

burr hole is drilled in the skull over the target area. c. The AAV vector (e.g., 1.5 µl at a

concentration of 5.16 x 10¹² genomic particles/ml) is unilaterally injected into the substantia

nigra pars compacta using specific coordinates (e.g., from Bregma: AP -3.1 mm; ML -1.4

mm; DV -4.4 mm).[8] The injection is performed slowly (e.g., 0.5 μl/min).[8]

Post-operative Care: The incision is sutured, and the animals are monitored during recovery.

Treatment: MTX115325 is administered by oral gavage at specified doses (e.g., 15 mg/kg

and 50 mg/kg) twice daily for the duration of the study (e.g., 10 weeks).[6]

Protocol:

Tissue Preparation: At the end of the study, mice are euthanized, and their brains are

perfused and fixed. The brains are then sectioned on a cryostat or vibratome.

Staining: a. Brain sections containing the substantia nigra are stained with an antibody

against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. b. A secondary

antibody conjugated to a chromogen or fluorophore is used for visualization.

Quantification: The number of TH-positive neurons in the substantia nigra of the injected and

non-injected hemispheres is counted using unbiased stereological methods.

Data Analysis: The percentage of dopaminergic neuron loss in the injected hemisphere is

calculated relative to the contralateral side.

Protocol:

Tissue Dissection: The striatum is rapidly dissected from the mouse brain and frozen.

Homogenization: The striatal tissue is homogenized in an acidic solution (e.g., 0.1 M

perchloric acid) to precipitate proteins and stabilize dopamine.[9]
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Centrifugation and Filtration: The homogenate is centrifuged, and the supernatant is filtered

to remove any remaining particulate matter.[9]

HPLC-ECD Analysis: a. The filtered sample is injected into a high-performance liquid

chromatography (HPLC) system equipped with an electrochemical detector (ECD). b.

Dopamine and its metabolites are separated on a reverse-phase column. c. The

electrochemical detector measures the current generated by the oxidation of dopamine,

allowing for its quantification.

Data Analysis: The concentration of dopamine is determined by comparing the peak area

from the sample to a standard curve of known dopamine concentrations.

Conclusion
MTX115325 represents a promising therapeutic agent for neurodegenerative diseases,

particularly Parkinson's disease, by targeting the fundamental cellular process of mitophagy. Its

potent and selective inhibition of USP30 leads to the enhanced clearance of damaged

mitochondria, thereby protecting neurons from degeneration. The robust preclinical data,

demonstrating both in vitro efficacy and in vivo neuroprotection in a relevant disease model,

provide a strong rationale for its clinical development. The detailed experimental protocols

provided in this guide offer a resource for researchers to further investigate the therapeutic

potential of MTX115325 and other USP30 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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